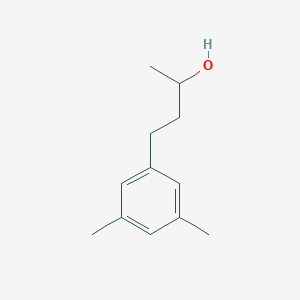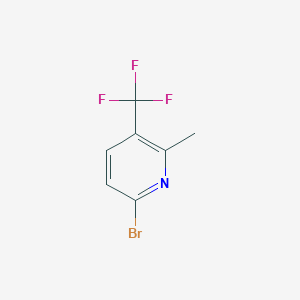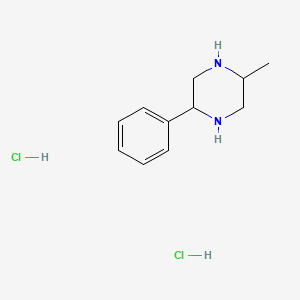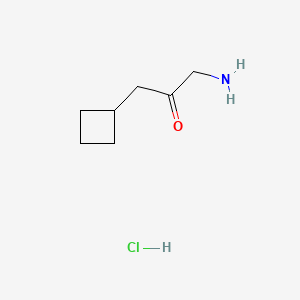
1-Amino-3-cyclobutylpropan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclobutylpropan-2-one hydrochloride is an organic compound with the molecular formula C7H13NO·HCl. This compound is characterized by the presence of an amino group attached to a cyclobutyl ring and a ketone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-cyclobutylpropan-2-one hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine under acidic conditions to form the desired product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between cyclobutanone and an amine, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-cyclobutylpropan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-Amino-3-cyclobutylpropan-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclobutylpropan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminocyclobutan-1-one hydrochloride
- 1-Amino-1-cyclobutanecarboxylic acid hydrochloride
Uniqueness
1-Amino-3-cyclobutylpropan-2-one hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a ketone group attached to a cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
1-amino-3-cyclobutylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7(9)4-6-2-1-3-6;/h6H,1-5,8H2;1H |
InChI Key |
XXLSZDFMQFBGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


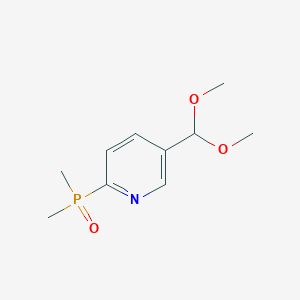
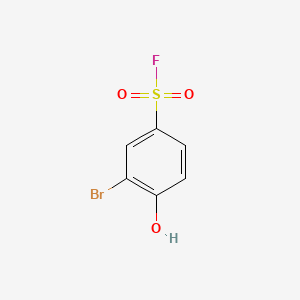
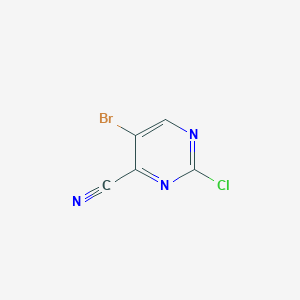

![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
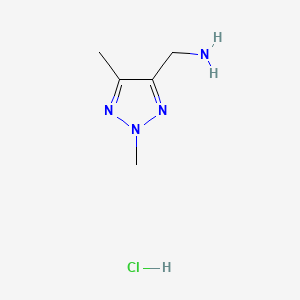
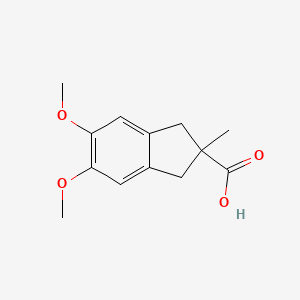
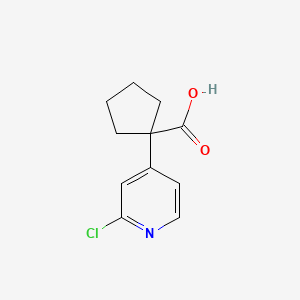

![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
